4-(4-iodo-1H-pyrazol-1-yl)benzonitrile
Description
Contextualizing Pyrazole (B372694) and Benzonitrile (B105546) Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms and is considered a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.net This is due to its prevalence in a multitude of FDA-approved drugs, which exhibit a wide array of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.comresearchgate.nettaylorandfrancis.com The versatility of the pyrazole ring allows it to serve as a core structure for designing potent and selective therapeutic agents. mdpi.com
Similarly, the benzonitrile scaffold, an aromatic ring bearing a nitrile group, is a crucial component in the synthesis of various pharmaceuticals, agrochemicals, and dyes. acs.org Benzonitrile derivatives have demonstrated notable pharmacological activities, including antibacterial and antifungal properties. nih.gov The nitrile group can participate in various chemical transformations, making it a valuable functional group in the design of complex molecules.
Academic Significance of Halogenated Pyrazole-Containing Benzonitriles
The introduction of a halogen atom, such as iodine, onto the pyrazole ring significantly enhances the academic and practical importance of the resulting compound. Halogenated pyrazoles are valuable intermediates in organic synthesis, particularly in cross-coupling reactions, which are fundamental for the construction of more complex and highly decorated molecules. researchgate.net These reactions pave the way for the development of compounds with potential applications as antifungal and anti-tumor agents. researchgate.net
Furthermore, studies on related halogenated pyrazolines have revealed that halogen substitutions can lead to potent and selective inhibition of enzymes like monoamine oxidase-B (MAO-B), which is a target for the treatment of neurodegenerative diseases. nih.gov The presence of the iodine atom in 4-(4-iodo-1H-pyrazol-1-yl)benzonitrile thus offers a reactive handle for further chemical modification and a potential contributor to its biological activity profile.
Scope and Research Trajectories for this compound
The primary research trajectory for this compound appears to be its role as a key building block or intermediate in the synthesis of more complex, biologically active molecules. Structurally similar compounds, such as 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, have been identified as valuable intermediates in the synthesis of androgen receptor antagonists like ODM-201. google.comchemicalbook.com This suggests a significant potential for this compound to be utilized in the development of novel therapeutics, particularly in the area of oncology.
The combination of the proven pyrazole and benzonitrile scaffolds with a reactive iodine atom makes this compound a versatile precursor for creating libraries of novel compounds to be screened for various pharmacological activities. Future research will likely focus on leveraging the iodo-substituent for carbon-carbon and carbon-heteroatom bond-forming reactions to generate a diverse range of derivatives for biological evaluation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-iodopyrazol-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6IN3/c11-9-6-13-14(7-9)10-3-1-8(5-12)2-4-10/h1-4,6-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPRXXLCEZGKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 4 4 Iodo 1h Pyrazol 1 Yl Benzonitrile Derivatives
Impact of Pyrazole (B372694) Substitutions on Biological Activity
The pyrazole ring is a well-established pharmacophore found in numerous biologically active compounds, including several approved drugs. bdpsjournal.org Modifications to the substituents on this ring can profoundly influence the compound's interaction with biological targets.
The presence and nature of halogen substituents on the pyrazole ring are critical determinants of biological activity. In a series of pyrazolone (B3327878) derivatives, compounds with bromo-substituents demonstrated significant cytotoxicity. researchgate.netnih.gov The position of the halogen can also be crucial. For instance, in a series of pyrazole-based kinase inhibitors, a halogen-substituted benzene (B151609) ring was found to be important for forming interactions within the hydrophobic pocket of the enzyme's P-loop. nih.gov While direct data on the 4-iodo substitution of the title compound is scarce, the electronegativity and size of the halogen atom can affect the electronic distribution of the pyrazole ring and introduce specific steric and potential halogen-bonding interactions with a target protein, thereby influencing binding affinity and selectivity.
The electronic properties of substituents on the pyrazole ring play a significant role in modulating biological activity. Theoretical studies on substituted pyrazoles suggest that electron-donating groups tend to favor a C3 configuration, while electron-withdrawing groups stabilize the system when at the C5 position. nih.gov In a series of pyrazolyl 1,3,4-thiadiazine derivatives, the presence of electron-donating groups on an adjacent aromatic ring was found to increase antimicrobial activity. nih.gov Conversely, in a study of isoxazole (B147169) derivatives with anti-inflammatory activity, electron-withdrawing groups such as 4-fluorophenyl and 4-cyanophenyl at the C3 position of the isoxazole moiety resulted in excellent activity. nih.gov These findings suggest that the electronic nature of substituents on the pyrazole ring of 4-(4-iodo-1H-pyrazol-1-yl)benzonitrile derivatives would likely have a strong impact on their biological profile, with the optimal electronic character being target-dependent.
Structural Modifications of the Benzonitrile (B105546) Component and their SAR Implications
The benzonitrile group of this compound also presents opportunities for structural modification to fine-tune biological activity. In a study of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives as xanthine (B1682287) oxidase inhibitors, modifications to the benzonitrile moiety significantly impacted inhibitory potency. Specifically, the introduction of an iso-pentyloxy or a cyclopentyloxy group at the 2-position of the benzonitrile ring was found to be beneficial for activity. nih.gov This indicates that the steric and electronic properties of substituents on the benzonitrile ring can influence how the molecule fits into a biological target's binding site. For derivatives of this compound, exploring substitutions on the benzonitrile ring could lead to improved potency and selectivity.
Ligand Efficiency and Structure-Activity Landscape Analysis
Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound per non-hydrogen atom. It is a useful tool for optimizing fragments into lead compounds. nih.govcore.ac.uk The analysis of LE helps in understanding how efficiently a molecule utilizes its size to achieve binding affinity. While specific LE data for this compound is not available, the concept is broadly applicable to its derivatives. For a series of pyrazole-based compounds, a high ligand efficiency would indicate that the core scaffold is well-suited for binding to its target and that further modifications are likely to be productive. The structure-activity landscape analysis, which maps the relationship between structural changes and activity, would be a valuable tool in guiding the optimization of these derivatives.
Mechanistic Investigations of 4 4 Iodo 1h Pyrazol 1 Yl Benzonitrile Interactions at the Molecular and Cellular Level
Elucidation of Molecular Target Engagement and Binding Mechanisms
Understanding how a compound interacts with specific molecular targets is fundamental to elucidating its mechanism of action. For 4-(4-iodo-1H-pyrazol-1-yl)benzonitrile, research into its direct molecular targets is an area of active investigation.
The androgen receptor (AR), a key driver in the development and progression of prostate cancer, is a significant target for therapeutic intervention. While direct studies on this compound are limited, evidence from structurally related compounds suggests that the pyrazole-benzonitrile scaffold is a promising pharmacophore for AR antagonism.
Research has identified the related compound, 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile, as a potential androgen receptor antagonist. This suggests that the core pyrazole-benzonitrile structure can occupy the ligand-binding domain of the AR, thereby inhibiting the binding of androgens and subsequent transcriptional activation of AR target genes. The substitution at the 4-position of the pyrazole (B372694) ring, in this case with an iodine atom, is a critical determinant of binding affinity and antagonist potency. The pyrazole-benzonitrile scaffold is being explored for its potential to develop novel AR modulators, which could have significant implications for treating prostate cancer and other androgen-dependent diseases.
| Compound | Reported Activity | Potential Mechanism | Reference |
|---|---|---|---|
| 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile | Potential Androgen Receptor Antagonist | Inhibition of androgen-dependent tumor growth | |
| This compound | Inferred potential as an Androgen Receptor Antagonist based on structural similarity | Competitive inhibition of androgen binding to the AR | N/A |
Lipid kinases, such as phosphoinositide 3-kinases (PI3Ks), play crucial roles in cell signaling pathways that govern cell growth, proliferation, and survival. While various pyrazole-containing compounds have been investigated as kinase inhibitors, there is currently no publicly available research specifically detailing the interaction of this compound with lipid kinases. The broader class of pyrazole derivatives has been evaluated for a wide range of biological activities, but specific data on lipid kinase modulation by the pyrazole-benzonitrile scaffold remains to be elucidated through further studies. mdpi.com
| Compound | Target Lipid Kinase | Reported Activity (IC50/Ki) | Reference |
|---|---|---|---|
| This compound | Not Reported | Data not available | N/A |
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics, including drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions. The potential for this compound to inhibit CYP enzymes has not been specifically reported in the available scientific literature. While some pyrazole derivatives have been shown to interact with CYP enzymes, the inhibitory profile of the this compound structure is yet to be determined.
| Compound | CYP Isoform | Inhibitory Activity (IC50/Ki) | Reference |
|---|---|---|---|
| This compound | Not Reported | Data not available | N/A |
Cellular Pathway Perturbations Induced by Pyrazole-Benzonitrile Systems
The engagement of a molecular target by a compound like this compound would be expected to trigger a cascade of downstream cellular events. Based on its potential as an androgen receptor antagonist, this compound could perturb AR-dependent signaling pathways. Inhibition of the AR would lead to the downregulation of genes involved in cell cycle progression and survival in androgen-sensitive tissues and cancers. However, without direct experimental evidence, the specific cellular pathway perturbations induced by this compound remain speculative.
Phenotypic Screening and Deconvolution of Target Networks
Phenotypic screening is a powerful approach to discover new bioactive compounds by assessing their effects on cellular or organismal phenotypes, without prior knowledge of the molecular target. While there is no specific information available on the use of this compound in phenotypic screens, the broader class of pyrazole derivatives has been the subject of such investigations, revealing a range of biological effects including antimicrobial and anticancer properties. mdpi.comijpsr.comnih.gov Deconvolution of the target networks for active compounds from these screens is a complex process that often involves a combination of chemical proteomics, genetic, and computational approaches. For this compound, such studies would be necessary to identify its full spectrum of molecular targets and understand its polypharmacology.
Computational and Theoretical Studies of 4 4 Iodo 1h Pyrazol 1 Yl Benzonitrile
Quantum Chemical Calculations for Electronic and Spectroscopic Properties
Quantum chemical calculations are fundamental in modern chemistry for predicting the intrinsic properties of a molecule from first principles. These methods are invaluable for understanding the electronic structure and for interpreting experimental spectroscopic data.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational cost. For a molecule like 4-(4-iodo-1H-pyrazol-1-yl)benzonitrile, DFT would be employed to calculate a variety of properties. By solving the Kohn-Sham equations for the system, researchers can determine the molecule's optimized geometry, detailing bond lengths, bond angles, and dihedral angles with high precision.
Furthermore, DFT calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. A molecular electrostatic potential (MEP) map can also be generated, which visualizes the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites that are critical for predicting intermolecular interactions.
Prediction of Spectroscopic Features (NMR, IR)
Computational spectroscopy is a powerful tool for predicting and interpreting the spectra of novel compounds. DFT calculations can be extended to predict the vibrational (Infrared - IR) and nuclear magnetic resonance (NMR) spectra of this compound.
For IR spectroscopy, the calculation of vibrational frequencies provides a theoretical spectrum that, when compared with experimental data, can aid in the assignment of characteristic peaks to specific vibrational modes of the molecule, such as the C≡N stretch of the nitrile group or the C-I stretch.
Similarly, NMR chemical shifts (typically for ¹H and ¹³C nuclei) can be calculated. These theoretical shifts are invaluable for assigning the signals in an experimental NMR spectrum, which can be a complex task for molecules with multiple aromatic and heterocyclic protons and carbons. While no specific studies on this compound are available, related research on other pyrazole (B372694) derivatives has demonstrated a good correlation between DFT-calculated and experimental spectroscopic data. mdpi.comnih.govresearchgate.net
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
To explore the potential of this compound as a bioactive agent, molecular docking and dynamics simulations are indispensable tools. These methods predict how a ligand (the compound) might bind to a biological target, typically a protein, and the stability of this interaction.
Ligand-Protein Binding Mode Prediction
Molecular docking is a computational technique that places a ligand into the binding site of a protein and scores the different poses based on a scoring function, which estimates the binding affinity. This allows for the prediction of the preferred binding orientation of the ligand and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (which could be significant for this iodinated compound). The nitrile and pyrazole functionalities could act as hydrogen bond acceptors, while the phenyl ring could engage in π-π stacking interactions. Studies on other pyrazole-containing compounds have successfully used docking to identify crucial active site residues and understand inhibitory mechanisms. researchgate.netnih.gov
Conformational Dynamics of Compound-Target Complexes
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of the atoms in the ligand-protein complex over time, MD can assess the stability of the predicted binding pose. These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more refined estimation of the binding free energy. This level of detail is crucial for understanding the intricacies of molecular recognition.
In Silico ADME/Tox Predictions and Their Utility in Lead Optimization
In the early stages of drug discovery, it is vital to assess the pharmacokinetic properties of a compound. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are used to flag potential liabilities before resource-intensive experimental studies are undertaken.
Various computational models and software can predict a range of ADME properties for this compound. These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area. For instance, Lipinski's "Rule of Five" is a commonly used guideline to assess the "drug-likeness" of a compound and its likelihood of being orally bioavailable. While specific ADME data for this compound is not published, general predictions for similar small molecules can be made using various online tools and software. mdpi.comresearchgate.netidaampublications.in
The utility of these predictions in lead optimization is immense. If a compound is predicted to have poor absorption, for example, medicinal chemists can be guided to make structural modifications to improve this property. By integrating these computational predictions early in the design cycle, the efficiency of the drug discovery process can be significantly enhanced.
QSAR Modeling for Predictive Activity and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. msjonline.orgresearchgate.net This approach is pivotal in modern drug discovery, as it facilitates the prediction of the activity of novel molecules, thereby guiding the design of more potent and selective therapeutic agents. msjonline.orgnih.gov For a compound like this compound and its analogs, QSAR studies can provide invaluable insights into the key structural features that govern their biological effects.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. neuroquantology.com These properties are quantified using molecular descriptors, which can be categorized into several classes:
1D Descriptors: These are based on the molecular formula and include attributes like molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices.
3D Descriptors: These are calculated from the 3D coordinates of the atoms and include steric and conformational parameters. neuroquantology.com
In the context of this compound, a QSAR model would be developed by synthesizing a series of analogs with variations in their structure. For instance, the iodo group on the pyrazole ring could be replaced with other halogens or small alkyl groups. Similarly, the nitrile group on the benzene (B151609) ring could be substituted with other electron-withdrawing or electron-donating groups. The biological activity of these compounds would then be determined through in vitro assays.
A hypothetical QSAR study on a series of this compound analogs might yield an equation similar to the following:
pIC₅₀ = β₀ + β₁ (logP) + β₂ (HOMO) + β₃ (Dipole Moment) + ...
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, a measure of the compound's potency.
logP is a measure of the compound's hydrophobicity.
HOMO (Highest Occupied Molecular Orbital) energy is an electronic descriptor.
Dipole Moment is a descriptor of the molecule's polarity.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the analysis.
The predictive power of the generated QSAR model is then validated using both internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new, untested compounds. msjonline.org
Below are illustrative data tables that would be generated and used in a QSAR study of this compound analogs.
Table 1: Hypothetical Biological Activity and Physicochemical Descriptors for a Series of 4-(1H-Pyrazol-1-yl)benzonitrile Analogs
| Compound ID | R1-substituent (at pyrazole C4) | R2-substituent (at benzonitrile (B105546) C4) | pIC₅₀ | logP | Molecular Weight ( g/mol ) |
| 1 | I | CN | 6.5 | 3.2 | 309.08 |
| 2 | Br | CN | 6.2 | 2.8 | 262.08 |
| 3 | Cl | CN | 5.9 | 2.5 | 217.64 |
| 4 | H | CN | 5.1 | 1.9 | 183.19 |
| 5 | I | COOH | 6.0 | 2.7 | 328.09 |
| 6 | I | NO₂ | 6.8 | 3.5 | 330.08 |
Table 2: Example of a QSAR Model Equation and its Statistical Parameters
| Parameter | Value |
| QSAR Equation | pIC₅₀ = 0.8logP + 0.5MR - 0.2*TPSA + 2.1 |
| r² (coefficient of determination) | 0.85 |
| q² (cross-validated r²) | 0.75 |
| Standard Error | 0.23 |
Note: The data and equation in the tables above are purely illustrative and intended to demonstrate the principles of a QSAR study. They are not based on actual experimental results for this compound.
Advanced Spectroscopic and Analytical Characterization of Pyrazole Benzonitrile Compounds
High-Resolution NMR Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-(4-iodo-1H-pyrazol-1-yl)benzonitrile in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.
Detailed Research Findings: In a typical analysis, the NMR spectra would be recorded on a 400 MHz spectrometer using a solvent such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.org Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org
¹H NMR: The proton spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the pyrazole (B372694) ring and the benzenoid ring. The protons on the disubstituted benzene (B151609) ring typically appear as two distinct doublets in the aromatic region (approximately 7.5-8.0 ppm), a result of their coupling to adjacent protons. The two protons on the pyrazole ring would also present unique signals, with their chemical shifts influenced by the adjacent iodine atom and the nitrogen atoms.
¹³C NMR: The carbon spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show characteristic signals for the nitrile carbon (typically downfield, around 118 ppm), the iodinated carbon on the pyrazole ring, and the various carbons of the two aromatic rings. rsc.org The specific chemical shifts provide a detailed map of the carbon skeleton.
Table 1: Expected ¹H and ¹³C NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |
| ¹H | ~8.2 - 7.8 | Doublet | 2H, Benzene ring (ortho to -CN) |
| ¹H | ~7.8 - 7.5 | Doublet | 2H, Benzene ring (ortho to pyrazole) |
| ¹H | ~8.0 | Singlet | 1H, Pyrazole ring (C5-H) |
| ¹H | ~7.7 | Singlet | 1H, Pyrazole ring (C3-H) |
| ¹³C | ~140 - 130 | Singlet | Quaternary carbons of benzene ring |
| ¹³C | ~135 - 120 | Singlet | CH carbons of benzene ring |
| ¹³C | ~145 | Singlet | Pyrazole ring (C5) |
| ¹³C | ~135 | Singlet | Pyrazole ring (C3) |
| ¹³C | ~118 | Singlet | Nitrile carbon (-C≡N) |
| ¹³C | ~65 | Singlet | Iodinated carbon (C4) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Characterization
Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. For this compound, this analysis confirms its identity and stoichiometry.
Detailed Research Findings: High-Resolution Mass Spectrometry (HRMS), often using an electron ionization (EI) source with a time-of-flight (TOF) analyzer, provides a highly accurate mass measurement of the parent ion. rsc.org This allows for the unambiguous determination of the molecular formula. The calculated molecular weight of this compound (C₁₀H₆IN₃) is approximately 295.08 g/mol . achemblock.commolcore.com HRMS would be expected to confirm the mass of the molecular ion ([M]⁺) to within a few parts per million of its theoretical value. The presence of iodine, a monoisotopic element, simplifies the isotopic pattern of the molecular ion peak, making it readily identifiable.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Technique | Significance |
| Molecular Formula | C₁₀H₆IN₃ | - | Defines the elemental composition. aobchem.com |
| Molecular Weight (Calculated) | 295.08 | - | Theoretical average mass. achemblock.commolcore.com |
| Monoisotopic Mass (Calculated) | 294.9657 | HRMS | Precise mass used for formula confirmation. |
| Expected [M]⁺ Peak | m/z 295 | MS | Confirms the molecular weight of the compound. |
| Expected HRMS [M]⁺ Peak | m/z 294.9657 | HRMS | Confirms the elemental formula. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid.
Detailed Research Findings: As of this writing, a public crystal structure for this compound has not been reported. However, should such an analysis be performed, it would yield invaluable data. The technique would determine the exact bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing of molecules in the crystal lattice, providing insight into intermolecular interactions such as π-stacking or halogen bonding, which can influence the material's bulk properties.
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a molecular fingerprint by probing the vibrational modes of a compound's functional groups. nih.govnih.gov
Detailed Research Findings: The spectra for this compound would be dominated by characteristic absorption bands. The most prominent and diagnostically useful band is the stretching vibration of the nitrile (-C≡N) group, which appears as a sharp, intense peak in a relatively clean region of the IR spectrum. Other key vibrations include the C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and the C-I stretching vibration at lower frequencies. These spectra are often recorded at room temperature, and theoretical calculations using Density Functional Theory (DFT) can be employed to aid in the assignment of complex vibrational modes. nih.govnih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Nitrile (-C≡N) | Stretch | 2240 - 2220 | Strong, Sharp |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium |
| Pyrazole C=N | Stretch | 1550 - 1480 | Medium |
| C-I | Stretch | 600 - 500 | Medium |
Chromatographic Methods (HPLC, TLC) for Purity Assessment and Isolation
Chromatographic techniques are essential for the isolation and purity verification of synthesized compounds like this compound.
Detailed Research Findings: In synthetic procedures involving related compounds, purification is commonly achieved using column chromatography over silica (B1680970) gel. rsc.org A typical eluent system for such separations is a mixture of ethyl acetate (B1210297) and petroleum ether. rsc.org The progress of the purification can be monitored using Thin-Layer Chromatography (TLC). The purity of the final product is often reported as a percentage, with commercial suppliers noting purities of 95% or higher. combi-blocks.com Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be used to monitor reaction progress and assess the purity of the final product. rsc.org High-Performance Liquid Chromatography (HPLC) is another powerful technique for determining purity with high accuracy.
Table 4: Chromatographic Methods for this compound
| Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |
| Column Chromatography | Silica Gel | Ethyl Acetate / Petroleum Ether | Isolation and Purification. rsc.org |
| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate / Petroleum Ether | Reaction Monitoring, Purity Check. |
| Gas Chromatography (GC/GC-MS) | Various | Inert Gas (e.g., He) | Purity Assessment, Reaction Monitoring. rsc.org |
| High-Performance Liquid Chromatography (HPLC) | C18 or Silica | Acetonitrile (B52724) / Water or Hexane / Ethyl Acetate | High-Resolution Purity Determination. |
Applications of 4 4 Iodo 1h Pyrazol 1 Yl Benzonitrile in Chemical Biology and Drug Discovery Research
Utility as a Synthetic Intermediate for Complex Molecules
The chemical architecture of 4-(4-iodo-1H-pyrazol-1-yl)benzonitrile makes it a valuable intermediate in the synthesis of more complex molecules. The presence of an iodine atom on the pyrazole (B372694) ring offers a reactive site for various cross-coupling reactions, which are fundamental in the assembly of intricate molecular frameworks. Halogenated pyrazoles, particularly iodinated derivatives, are known to be effective in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, allowing for the introduction of diverse functional groups.
The pyrazole core itself is a desirable feature in medicinal chemistry, and the ability to further functionalize it through the iodo group enhances its utility. For instance, the iodine atom can be substituted with other groups to modulate the electronic properties and steric profile of the molecule, which is a key strategy in optimizing lead compounds during drug discovery. This strategic functionalization is crucial for improving properties such as binding affinity, selectivity, and pharmacokinetic profiles.
Role in the Development of Androgen Receptor Antagonists
The androgen receptor (AR) is a critical target in the treatment of prostate cancer. researchgate.netnih.gov The development of antagonists that can effectively block AR signaling is a major focus of cancer research. researchgate.netnih.gov The pyrazole scaffold has been identified as a key pharmacophore in the design of potent AR antagonists. nih.govnih.gov
Studies on related pyrazole-based compounds have demonstrated their ability to act as selective androgen receptor degraders (SARDs) and pan-antagonists, which are effective against resistance mechanisms that can emerge during therapy. nih.gov For example, novel pyrazole derivatives have shown potent in vivo antitumor activity in enzalutamide-resistant prostate cancer models. nih.gov The exploration of compounds like this compound and its derivatives contributes to the development of new generations of AR antagonists that can overcome these resistance challenges. researchgate.net
| Compound Class | Target | Significance in Prostate Cancer |
| Pyrazole-based nonsteroidal antiandrogens | Androgen Receptor (AR) | Overcoming resistance to existing therapies. researchgate.netnih.gov |
| Selective Androgen Receptor Degraders (SARDs) | Androgen Receptor (AR) | Inducing degradation of the AR protein. nih.gov |
| Pan-antagonists | Wild-type and mutant AR | Broad-spectrum activity against various forms of the AR. nih.gov |
Exploration as a Lead Compound for Novel Therapeutic Agents
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.gov The unique combination of a pyrazole ring and a benzonitrile (B105546) group in this compound makes it an attractive starting point for the development of new therapeutic agents beyond prostate cancer. nih.gov
For example, pyrazole-based compounds have been investigated as inhibitors of checkpoint kinase 1 (Chk1), a key regulator of the cell cycle and a target in cancer therapy. nih.gov Structure-activity relationship studies on tricyclic pyrazole-based Chk1 inhibitors have led to the identification of potent leads with favorable physicochemical properties. nih.gov Although not directly this compound, these studies demonstrate the potential of the pyrazole-benzonitrile framework in generating inhibitors for other important biological targets. nih.gov
Furthermore, pyrazole derivatives have shown promise as antileishmanial agents, highlighting the broad therapeutic potential of this chemical class. mdpi.com The exploration of this compound and its analogs could therefore lead to the discovery of new treatments for a variety of diseases.
Contribution to the Understanding of Pyrazole-Based Pharmacophores
The study of compounds like this compound contributes significantly to our understanding of the pyrazole pharmacophore. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The pyrazole ring, with its two adjacent nitrogen atoms, can act as a hydrogen bond donor and acceptor, and its aromatic nature allows for π-stacking interactions.
Research into pyrazole-based inhibitors of various enzymes and receptors helps to map out the key interactions that drive biological activity. For instance, studies on pyrazol-4-yl-pyridine derivatives as modulators of the muscarinic acetylcholine (B1216132) receptor M4 have provided insights into the structural requirements for subtype selectivity. nih.gov Similarly, the development of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4) has expanded the knowledge of how to design selective kinase inhibitors based on the pyrazole scaffold. nih.gov
The data gathered from these and other studies on pyrazole-containing molecules, including this compound, helps to build predictive models for the design of new and improved therapeutic agents.
| Target | Pyrazole-Based Compound Class | Key Learning |
| Muscarinic Acetylcholine Receptor M4 | Pyrazol-4-yl-pyridine derivatives | Structural features for subtype selectivity. nih.gov |
| Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | N-(1H-Pyrazol-4-yl)carboxamides | Design principles for selective kinase inhibitors. nih.gov |
| Checkpoint Kinase 1 (Chk1) | Tricyclic pyrazole-based inhibitors | Physicochemical properties for potent inhibition. nih.gov |
Application in Chemical Probe Development
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The development of high-quality chemical probes is essential for target validation in drug discovery. nih.gov An ideal chemical probe is potent, selective, and has a well-defined mechanism of action.
While there is no specific literature detailing the use of this compound as a chemical probe, its structural features make it a suitable candidate for such applications. The iodo group provides a handle for the attachment of reporter tags, such as fluorescent dyes or biotin, which are used to visualize and track the interaction of the probe with its target protein.
Furthermore, the development of radiofluorinated probes for positron emission tomography (PET) imaging often utilizes precursors that can be readily labeled with fluorine-18. nih.gov The pyrazole scaffold has been successfully incorporated into PET radioligands for imaging brain receptors. nih.gov The synthetic accessibility and modifiable nature of this compound suggest its potential as a precursor for the development of novel PET probes for various biological targets.
Future Research Directions and Unexplored Avenues for 4 4 Iodo 1h Pyrazol 1 Yl Benzonitrile
Novel Synthetic Methodologies for Enhanced Accessibility
The advancement of research into 4-(4-iodo-1H-pyrazol-1-yl)benzonitrile is contingent on the development of efficient, scalable, and versatile synthetic routes. While classical methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, future efforts could focus on modern, more sustainable, and step-economical strategies. researchgate.net
Exploration into metal-catalyzed cross-coupling reactions offers a promising avenue. Economical and environmentally benign iron-catalyzed N-arylation protocols could provide a greener alternative to traditional palladium- or copper-based systems for coupling the 4-iodopyrazole (B32481) core with a 4-halobenzonitrile precursor. lookchem.comnih.gov Furthermore, palladium-catalyzed direct C-H arylation methods could be investigated to functionalize the pyrazole ring at the C5 position, leaving the iodine atom intact for subsequent modifications. rsc.org
Visible-light photoredox catalysis has emerged as a powerful tool for constructing heterocyclic scaffolds under mild conditions. youtube.com A relay photoredox strategy, involving multiple quenching cycles with a single photocatalyst, could enable a formal [4+1] annulation to construct the pyrazole core with high efficiency. acs.orgacs.orgnih.gov Such methods could reduce the reliance on pre-functionalized starting materials and high-energy inputs.
Finally, the adoption of multicomponent reactions (MCRs) could dramatically improve synthetic efficiency. mdpi.com Designing a one-pot reaction where the pyrazole ring is formed and functionalized simultaneously would streamline the synthesis, making the compound and its analogues more accessible for large-scale screening and downstream applications.
| Synthetic Strategy | Potential Advantages | Key Area of Investigation | Relevant Catalyst Types |
| Sustainable N-Arylation | Reduced cost, lower toxicity, aqueous media compatibility | Coupling of 4-iodopyrazole with 4-halobenzonitrile | Iron-diamine complexes lookchem.com |
| Photoredox Catalysis | Mild reaction conditions, high step-economy, novel bond formations | [4+1] annulation of hydrazones with bromo-dicarbonyls | Iridium or Ruthenium photocatalysts acs.orgmdpi.com |
| Direct C-H Functionalization | Reduced need for pre-functionalized substrates, atom economy | Selective arylation at the C5 position of the pyrazole ring | Palladium acetate (B1210297) rsc.org |
| Multicomponent Reactions | High convergence, operational simplicity, time and energy saving | One-pot synthesis from simple, readily available precursors | Various, including microwave-assisted and catalyst-free systems mdpi.com |
Discovery of New Biological Targets and Mechanisms
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, most notably protein kinases. mdpi.com Numerous approved drugs and clinical candidates containing a pyrazole ring act as inhibitors of kinases such as Aurora kinase, JAK, and Bruton's tyrosine kinase (BTK). mdpi.comnih.gov A primary future direction is to screen this compound against a broad panel of human kinases to identify novel targets. The benzonitrile (B105546) moiety is also a key pharmacophore in several non-steroidal androgen receptor antagonists, suggesting another important class of targets to investigate.
Once a primary target is identified, subsequent research should focus on elucidating the mechanism of action . This would involve detailed biochemical and cellular assays to determine the mode of inhibition (e.g., competitive, non-competitive, irreversible) and its downstream effects on signaling pathways. The iodine atom at the C4 position offers a unique opportunity for structure-activity relationship (SAR) studies. It can be readily replaced with other functional groups via cross-coupling reactions to probe the binding pocket and optimize potency and selectivity. nih.gov
Other potential mechanisms associated with pyrazole derivatives include the inhibition of tubulin polymerization, which could be assessed through cell-based and in vitro polymerization assays. nih.govmdpi.com
| Potential Target Class | Example Targets | Rationale / Supporting Evidence |
| Protein Kinases | Aurora, JAK, BTK, EGFR, VEGFR, Akt | Pyrazole is a well-established kinase-binding scaffold. nih.govmdpi.com |
| Nuclear Receptors | Androgen Receptor | The benzonitrile moiety is a known pharmacophore for AR antagonists. |
| Cytoskeletal Proteins | Tubulin | Certain diaryl pyrazole derivatives are potent tubulin polymerization inhibitors. nih.govmdpi.com |
| Cannabinoid Receptors | CB1 Receptor | Pyrazole derivatives like Surinabant are known CB1 receptor modulators. nih.gov |
Integration with Advanced Screening Platforms
To efficiently explore the biological potential of this compound, its integration into advanced screening platforms is essential. Beyond traditional high-throughput screening (HTS) against predefined targets, modern approaches can accelerate the discovery of novel interactions.
Fragment-Based Drug Discovery (FBDD) is a particularly suitable approach. drughunter.com The molecule's relatively small size and low complexity align with the principles of a "fragment." researchgate.net It could be included in fragment libraries and screened using biophysical methods like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or X-ray crystallography. The iodine atom serves as an excellent vector for "fragment growing" or "fragment linking," where chemical modifications are made to improve affinity and develop a lead compound. nih.gov
Another powerful technology is DNA-Encoded Library (DEL) screening . A synthetic handle could be attached to the pyrazole or benzonitrile ring, allowing for the covalent linkage of a unique DNA tag. This would enable the creation of a vast library of related compounds to be screened simultaneously against a purified protein target, rapidly identifying high-affinity binders from a large chemical space.
Development of Targeted Chemical Tools
The unique structure of this compound, particularly the presence of the iodine atom, makes it an ideal candidate for development into a variety of chemical tools to probe biological systems.
Radioligands: The iodine atom can be substituted with a radioactive isotope, such as ¹²⁵I, to create a high-affinity radioligand. This would be invaluable for quantitative binding assays to characterize receptor-ligand interactions and for autoradiography studies in tissues.
Targeted Covalent Inhibitors (TCIs): While the C-I bond itself is not typically considered a reactive "warhead," it serves as a versatile synthetic handle. A known electrophile, such as an acrylamide (B121943) moiety, could be installed via palladium-catalyzed cross-coupling at the iodo-position. nih.govrsc.org If the parent compound is found to bind a kinase with a nearby cysteine residue, this strategy could be used to convert a reversible inhibitor into a highly potent and selective irreversible inhibitor. nih.gov
Fluorescent Probes: Pyrazole and pyrazoline cores have been successfully used to develop fluorescent sensors. nih.govrsc.orgrsc.org By attaching a fluorophore to the benzonitrile ring, it may be possible to create a "turn-on" or "turn-off" fluorescent probe that reports on binding to a specific biological target, enabling visualization in living cells.
Photoaffinity Probes: For target deconvolution, a photoreactive group (e.g., diazirine or benzophenone) could be installed on the molecule. Upon UV irradiation, this probe would covalently crosslink to its binding partner(s), allowing for their isolation and identification by mass spectrometry.
Exploration of Prodrug Strategies and Bioconjugation (Non-clinical focus)
To optimize the molecule's properties for potential therapeutic applications, non-clinical studies into prodrug and bioconjugation strategies are warranted.
The prodrug approach can be used to enhance properties such as aqueous solubility or cell permeability. For instance, the pyrazolo[3,4-d]pyrimidine kinase inhibitor Barasertib is a phosphate (B84403) prodrug that is rapidly converted to its active form in vivo. mdpi.com A similar strategy could be applied to this compound. The nitrile group, for example, could be enzymatically hydrolyzed to a less active carboxylic acid, which could then be masked with a solubilizing group (like a phosphate or an amino acid) to be cleaved by endogenous enzymes, releasing the active parent compound. nih.gov
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-(4-iodo-1H-pyrazol-1-yl)benzonitrile, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile reacts with phenylacetylene derivatives in THF/water with copper sulfate and sodium ascorbate to form triazole hybrids . Optimization includes varying solvents (DMF, THF), bases (K₂CO₃), and temperatures (50–80°C). Monitoring via TLC and purification by flash chromatography (cyclohexane/ethyl acetate gradients) improves yield and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., pyrazole ring protons at δ 5.93 ppm and nitrile carbon at 118.2 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., nitrile stretch ~2228 cm⁻¹, azide peaks ~2121 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., m/z 224.0805 for C₁₁H₈N₆) .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How is single-crystal X-ray diffraction applied to determine the molecular structure and intermolecular interactions of this compound?
- Methodological Answer : Crystals are grown via slow evaporation, and data collected at 193 K. SHELXL refines the structure, revealing orthorhombic symmetry (space group Pca2₁) with unit cell parameters a = 10.5189 Å, b = 8.1339 Å, c = 20.0009 Å. Hydrogen bonds (e.g., N–H···N) stabilize the lattice, visualized using Mercury software. R factors (<0.04) and data-to-parameter ratios (>12:1) ensure precision .
Q. How can structure-activity relationship (SAR) studies evaluate the role of the iodine substituent in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace iodine with other halogens (Cl, Br) or hydrogen .
- Bioassays : Test enzyme inhibition (e.g., xanthine oxidase IC₅₀) and cytotoxicity (e.g., HCT116 cells). Compare MIC values (µM) for antimicrobial activity .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins. Iodine’s van der Waals radius may enhance hydrophobic interactions .
Q. What statistical approaches resolve contradictions in biological activity data across studies?
- Methodological Answer :
- ANOVA : Identifies significant variance in MIC or IC₅₀ values between experimental batches .
- Dose-Response Regression : Calculates EC₅₀ confidence intervals to assess reproducibility .
- Meta-Analysis : Aggregates data from PubChem and Beilstein JOC to account for variability in assay conditions (e.g., cell line differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
